molecular formula C11H13NO B11912845 (2-Methylaziridin-1-yl)(3-methylphenyl)methanone CAS No. 21384-43-0

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone

Cat. No.: B11912845
CAS No.: 21384-43-0
M. Wt: 175.23 g/mol
InChI Key: JTMBESZNZQCEKS-UHFFFAOYSA-N
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Description

(2-Methylaziridin-1-yl)(m-tolyl)methanone is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol It is a member of the aziridine family, which is characterized by a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylaziridin-1-yl)(m-tolyl)methanone typically involves the reaction of 2-methylaziridine with m-tolylmethanone under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and n-butyl lithium as a reagent. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for (2-Methylaziridin-1-yl)(m-tolyl)methanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methylaziridin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylaziridin-1-yl)(m-tolyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(m-tolyl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polyamines and other complex molecules. The compound can also interact with biological molecules, leading to potential antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylaziridin-1-yl)(o-tolyl)methanone
  • (2-Methylaziridin-1-yl)(p-tolyl)methanone

Uniqueness

(2-Methylaziridin-1-yl)(m-tolyl)methanone is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and para isomers, the meta isomer has distinct steric and electronic properties that make it suitable for specific applications in synthesis and research .

Properties

CAS No.

21384-43-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C11H13NO/c1-8-4-3-5-10(6-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3

InChI Key

JTMBESZNZQCEKS-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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